2-(2-bromophenyl)-N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(2-bromophenyl)-N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN5O2/c1-13-23-20(28-25-13)15-6-7-18(22-11-15)26-9-8-16(12-26)24-19(27)10-14-4-2-3-5-17(14)21/h2-7,11,16H,8-10,12H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKPLSGZQJZPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)CC4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(2-bromophenyl)-N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a novel derivative that incorporates multiple heterocyclic structures, notably the 1,2,4-oxadiazole and pyridine rings. These structural features are associated with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 400.3 g/mol. The presence of the bromophenyl group and the oxadiazole moiety contributes to its potential biological activities.
Anticancer Activity
Research indicates that compounds containing 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For example, a study demonstrated that similar oxadiazole derivatives showed IC50 values ranging from 0.31 µM to 9.47 µM against various cancer cell lines, suggesting potent cytotoxic effects . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Studies have shown that related pyridine and oxadiazole compounds possess antibacterial properties with MIC values as low as 3.12 µg/mL against pathogens such as Staphylococcus aureus . The incorporation of the pyrrolidine ring may enhance these effects by improving membrane permeability or targeting specific bacterial enzymes.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The oxadiazole ring has been associated with inhibition of enzymes like carbonic anhydrase and histone deacetylases, which are crucial in cancer progression .
- Receptor Modulation : The pyridine component may facilitate interactions with G-protein coupled receptors (GPCRs), influencing signaling pathways involved in inflammation and cancer .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A recent study evaluated the cytotoxic effects of similar compounds on human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, reporting significant growth inhibition with IC50 values below 100 µM .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of derivatives containing the oxadiazole moiety, revealing effective inhibition against both gram-positive and gram-negative bacteria .
Data Tables
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties
Research indicates that compounds similar to 2-(2-bromophenyl)-N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide exhibit significant anti-inflammatory activity. Molecular docking studies suggest that these compounds can inhibit enzymes such as 5-lipoxygenase (5-LOX), which is crucial in the inflammatory pathway. For instance, a study demonstrated that derivatives with similar structures showed promising results in reducing inflammation markers in vitro .
Anticancer Potential
The anticancer activity of this compound has also been explored through various biological assays. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. The presence of the oxadiazole moiety is believed to enhance its interaction with biological targets involved in cancer proliferation .
Case Studies
- Anti-inflammatory Activity : A study published in Molecular Docking highlighted the potential of oxadiazole derivatives as 5-lipoxygenase inhibitors, suggesting that modifications to the pyridine and pyrrolidine components could enhance efficacy against inflammatory diseases .
- Anticancer Evaluation : Another investigation focused on a series of oxadiazole-based compounds, revealing their ability to inhibit tumor growth in xenograft models. The study noted that structural variations significantly influenced their cytotoxicity against different cancer cell lines .
Métodos De Preparación
Oxadiazole Ring Formation
The 3-methyl-1,2,4-oxadiazole ring is synthesized via cyclocondensation of amidoximes with acylating agents. A representative protocol adapted from nitroimidazole hybrid syntheses involves:
- Reacting nicotinamide with hydroxylamine hydrochloride in ethanol/water to form nicotinamidoxime .
- Cyclizing with acetic anhydride at 100°C to yield 5-(pyridin-3-yl)-3-methyl-1,2,4-oxadiazole .
Reaction Conditions:
- Yield: 68–75%
- Purification: Recrystallization from ethanol
Functionalization of Pyridine
The pyridine ring is functionalized at the 2-position using a Suzuki-Miyaura coupling. A patent-derived method employs:
- 5-Bromo-2-((2-methoxyethoxy)methoxy)benzyl boronic acid synthesis via MEMCl protection and borylation.
- Coupling with 2-bromopyridine using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) in toluene/ethanol.
Optimized Parameters:
Preparation of 1-(5-(3-Methyl-1,2,4-Oxadiazol-5-yl)Pyridin-2-yl)Pyrrolidin-3-Amine
Pyrrolidine Ring Construction
The pyrrolidine moiety is synthesized via reductive amination:
- Condensation of pyridine-2-carbaldehyde with 1,3-diaminopropane in methanol.
- Sodium cyanoborohydride-mediated reduction to form 1-(pyridin-2-yl)pyrrolidin-3-amine .
Modifications for Oxadiazole Integration:
- Post-functionalization via Ullmann coupling introduces the oxadiazole subunit at the pyridine 5-position using CuI/L-proline catalysis.
Assembly of 2-(2-Bromophenyl)Acetamide
Acetic Acid Derivatization
2-(2-Bromophenyl)acetic acid is prepared via:
Amide Bond Formation
The acetamide is formed using standard coupling reagents:
- Activation of 2-(2-bromophenyl)acetic acid with HATU in DMF.
- Reaction with 1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-amine in the presence of DIPEA.
Yield and Purity:
Convergent Synthesis and Final Product Characterization
Coupling of Fragments
The final step involves uniting the pyrrolidine-amine and acetamide components:
- 1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-amine (1.0 eq)
- 2-(2-Bromophenyl)acetyl chloride (1.2 eq) in dichloromethane
- Triethylamine (2.0 eq) as base, 0°C to room temperature, 4 h.
Workup:
- Extraction with NaHCO₃ and brine
- Column chromatography (ethyl acetate/hexanes)
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, pyridine-H), 7.55–7.42 (m, 4H, Ar-H), 4.12–3.98 (m, 1H, pyrrolidine-H), 3.45 (s, 2H, CH₂CO), 2.95–2.75 (m, 4H, pyrrolidine-H), 2.40 (s, 3H, CH₃-oxadiazole).
- HRMS (ESI): m/z calcd for C₂₁H₂₀BrN₅O₂ [M+H]⁺: 478.0725; found: 478.0728.
Industrial Scalability and Process Optimization
Solvent and Catalyst Recovery
Green Chemistry Metrics
- Atom Economy: 81% (final coupling step)
- E-factor: 23 (excluding solvent recovery)
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 2-(2-bromophenyl)-N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide?
- Methodological Answer :
- Step 1 : Prepare the pyrrolidine-piperidine intermediate via coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling (e.g., using Pd(dppf)Cl₂) can integrate pyridine and pyrrolidine moieties .
- Step 2 : Synthesize the 1,2,4-oxadiazole ring by cyclizing nitrile intermediates with hydroxylamine derivatives under reflux conditions in ethanol or THF .
- Step 3 : Couple the bromophenylacetamide fragment to the pyrrolidine intermediate via amide bond formation using coupling agents like EDC/HOBt or DCC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (aqueous ethanol) are standard .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity (e.g., pyrrolidine N–H proton at δ ~2.5 ppm, aromatic protons from bromophenyl at δ ~7.2–7.8 ppm) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., oxadiazole ring planarity, dihedral angles between aromatic systems). For analogous compounds, monoclinic P2₁/c space groups with Z = 8 are common .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₃BrN₄O₂: ~503.08 Da).
Advanced Research Questions
Q. How can reaction yields be optimized for the 1,2,4-oxadiazole moiety during synthesis?
- Methodological Answer :
- Catalyst Screening : Compare Pd(dppf)Cl₂ (yields ~60–70% in THF/H₂O) vs. alternative catalysts (e.g., CuI in DMF for oxadiazole cyclization) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics but may require higher temperatures (120°C vs. 80°C in THF) .
- Stoichiometry : Excess nitrile (1.5 eq) improves oxadiazole formation efficiency .
Q. How to resolve contradictions in spectroscopic data (e.g., ambiguous NOE correlations or shifting proton signals)?
- Methodological Answer :
- Dynamic NMR Studies : Variable-temperature ¹H NMR (e.g., 25–100°C) can detect conformational flexibility in the pyrrolidine ring .
- X-ray Diffraction : Confirm absolute configuration and intermolecular interactions (e.g., C–H⋯O hydrogen bonds between acetamide and oxadiazole groups) .
- DFT Calculations : Compare computed vs. experimental NMR shifts using Gaussian09/B3LYP/6-31G(d) to identify conformational isomers .
Q. How to design a structure-activity relationship (SAR) study targeting the compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 3-methyl group on the oxadiazole with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OCH₃) groups to assess electronic effects .
- Scaffold Modification : Compare pyrrolidine vs. piperidine cores (e.g., synthesize N-(1-(5-(3-methyl-oxadiazolyl)pyridin-2-yl)piperidin-4-yl) analogs) to evaluate steric impacts .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to targets like kinase enzymes, prioritizing residues interacting with the bromophenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
